![molecular formula C19H27N3O2 B2973079 (E)-4-(Dimethylamino)-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]but-2-enamide CAS No. 2411332-83-5](/img/structure/B2973079.png)
(E)-4-(Dimethylamino)-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Dimethylamino)-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]but-2-enamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as DMABN and has been synthesized using various methods. In
作用机制
The mechanism of action of DMABN involves the inhibition of various enzymes and pathways in cancer cells and brain tissue. DMABN inhibits the activity of acetylcholinesterase, which increases the levels of acetylcholine in the brain, leading to improved cognitive function. In cancer cells, DMABN inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to cell death.
Biochemical and Physiological Effects
DMABN has been shown to have several biochemical and physiological effects. In cancer cells, DMABN induces apoptosis by activating caspase-3, a protein that cleaves other proteins and leads to cell death. DMABN also inhibits the activity of NF-kB, a transcription factor that regulates the expression of genes involved in cell survival and inflammation. In brain tissue, DMABN inhibits the activity of acetylcholinesterase, leading to increased levels of acetylcholine, which enhances cognitive function.
实验室实验的优点和局限性
DMABN has several advantages for lab experiments, including its high purity and yield, which make it suitable for use in biochemical assays and animal studies. However, DMABN has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
For DMABN research include exploring its potential use in combination with other cancer treatments and determining the optimal dosage and administration route for therapeutic use.
合成方法
DMABN can be synthesized using different methods, including the reaction of 4-dimethylaminobutyryl chloride with 1-(2-phenylacetyl)pyrrolidine-3-carboxylic acid methyl ester. Another method involves the reaction of 1-(2-phenylacetyl)pyrrolidine-3-carboxylic acid with N,N-dimethylbut-2-enamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide. These methods have been used to produce DMABN with high yields and purity.
科学研究应用
DMABN has potential applications in medical research, particularly in cancer treatment. Studies have shown that DMABN inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DMABN has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis. Additionally, DMABN has been studied for its potential use in treating Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and learning.
属性
IUPAC Name |
(E)-4-(dimethylamino)-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-21(2)11-6-9-18(23)20-14-17-10-12-22(15-17)19(24)13-16-7-4-3-5-8-16/h3-9,17H,10-15H2,1-2H3,(H,20,23)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZIGRRVJKORRE-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1CCN(C1)C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1CCN(C1)C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]but-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2972996.png)
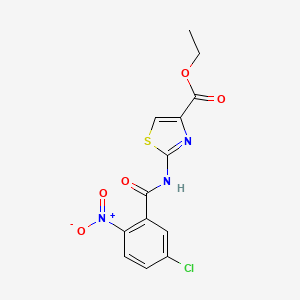
![N-(2-ethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2973001.png)

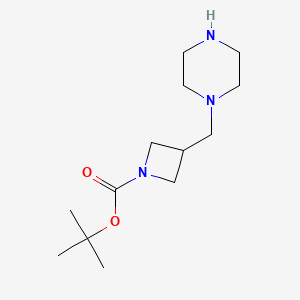
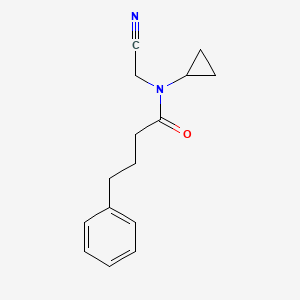
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2973007.png)
![[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride](/img/structure/B2973010.png)
![(1R,6S,7R)-7-Bromo-2-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2973012.png)
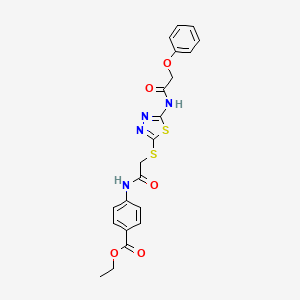
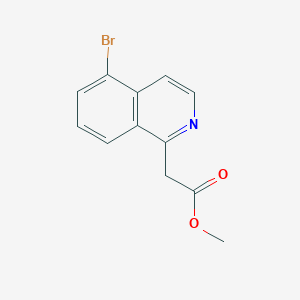
![3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2973015.png)
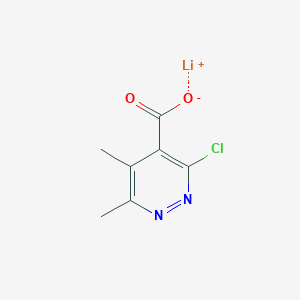
![1-(2-methoxy-5-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2973019.png)